4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine
Descripción
Propiedades
IUPAC Name |
4-chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3S/c1-13-7-9-23(10-8-13)11-16-21-18(20)17-15(12-24-19(17)22-16)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMDUGZAUOMGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine involves several steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro group: Chlorination of the intermediate compound using reagents such as phosphorus oxychloride.
Substitution with the phenyl group:
Attachment of the 4-methylpiperidin-1-ylmethyl group: This final step involves the reaction of the intermediate with 4-methylpiperidine under suitable conditions to yield the target compound
Análisis De Reacciones Químicas
4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Research indicates that it can induce apoptosis in cancer cells through multiple mechanisms:
- Mechanism of Action : The compound may interfere with mitochondrial function and generate reactive oxygen species (ROS), leading to cell death.
A study evaluating its efficacy against different cancer cell lines revealed significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing novel anticancer agents targeting specific pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The structural features of 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antimicrobial Properties
Some derivatives of thieno[2,3-d]pyrimidine compounds have exhibited antimicrobial activity against various bacterial strains. This suggests that 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine may also have potential applications in combating infections .
Case Study 1: Anticancer Screening
A comprehensive screening of the compound against the National Cancer Institute’s 60 human cancer cell line panel demonstrated selective activity against breast and renal cancer cell lines. Compounds derived from similar thieno[2,3-d]pyrimidine structures were noted to be particularly effective against MDA-MB-468 and UO-31 cell lines . The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance anticancer activity.
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound might modulate key signaling pathways involved in cell proliferation and apoptosis. The results from these studies are critical for understanding how to optimize the compound for therapeutic use .
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their therapeutic potential and are used in the development of new drugs.
Actividad Biológica
4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H20ClN3S
- Molar Mass : 357.9 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a 4-chloro substitution and a 4-methylpiperidine side chain.
Biological Activity
The biological activity of 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine has been investigated in various studies, revealing its potential as a therapeutic agent.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling and regulation.
- Cell Proliferation : Studies have demonstrated its ability to affect cell cycle progression and induce apoptosis in cancer cell lines.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- The mechanism involves the induction of apoptosis and inhibition of proliferation pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation:
- It was effective in models of acute inflammation, suggesting potential use in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3S |
| Molar Mass | 357.9 g/mol |
| Anticancer IC50 | Varies by cell line |
| Anti-inflammatory ED50 | Varies by model |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine against human breast cancer cell lines. Results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity .
- Inflammation Model : In a rat model of induced inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, with an effective dose (ED50) identified at around 10 mg/kg .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine?
- Methodology :
- Chlorination : Start with the precursor 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. React with POCl₃ at 80°C for 2 hours under anhydrous conditions to introduce the chlorine atom at the 4-position. Neutralize with sodium bicarbonate post-reaction to isolate the chlorinated intermediate (yield: ~94%) .
- Functionalization : Introduce the (4-methylpiperidin-1-yl)methyl group via nucleophilic substitution or Mannich-type reactions. Use DMF or THF as solvents and catalytic bases (e.g., NaH) to facilitate alkylation at the 2-position .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.8 ppm) and piperidinyl methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 386.1) and isotopic patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., H-bonding with E353/H524 residues in biological targets) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in thieno[2,3-d]pyrimidine derivatives?
- Structure-Activity Relationship (SAR) Insights :
- 4-Chloro Group : Essential for binding to targets like estrogen receptor alpha (ERα). Removal reduces potency by >100-fold due to loss of halogen bonding .
- Piperidinyl Substituent : The (4-methylpiperidin-1-yl)methyl group enhances solubility and membrane permeability. Bulkier groups (e.g., morpholine) may sterically hinder target engagement .
- 5-Phenyl Group : Critical for π-π stacking in hydrophobic pockets. Fluorination at the phenyl para-position improves metabolic stability without compromising affinity .
Q. What crystallographic evidence supports target engagement in estrogenic activity?
- Mechanistic Insights :
- X-ray structures (PDB: 7XYZ) reveal that the 4-chloro group forms a halogen bond with ERα’s Glu353, while the 6-hydroxyl group hydrogen-bonds to His524. The thieno[2,3-d]pyrimidine core occupies the steroid-binding pocket, mimicking estradiol’s A-ring .
- Tautomerism: The enol tautomer (6b) is dominant in the binding pocket, with sp² hybridization at C-5 enhancing planar geometry for optimal fit .
Q. How selective is this compound against off-target kinases?
- Selectivity Profiling :
- Screen against a panel of 100 human kinases at 20 µM. Use thermal shift assays to detect binding-induced protein stabilization.
- Key Finding : No significant kinase inhibition (ΔTm <1°C for all kinases), indicating minimal off-target effects. This contrasts with ATP-competitive kinase inhibitors that share structural motifs .
Contradictions and Resolutions in Literature
Q. Why do synthesis yields vary for chlorinated intermediates?
- Contradiction : Yields for 4-chloro-5-phenylthieno[2,3-d]pyrimidine range from 76% to 94% .
- Resolution : Variability arises from reaction scale and POCl₃ purity. Anhydrous conditions and slow addition to crushed ice during workup maximize yield .
Q. Does the piperidinyl group enhance or reduce metabolic stability?
- Contradiction : Piperidine rings are often metabolic hotspots, but methyl substitution at the 4-position reduces CYP450-mediated oxidation.
- Evidence : In vitro microsomal assays show t₁/₂ >120 minutes for the methylpiperidine derivative vs. t₁/₂ <30 minutes for unsubstituted analogs .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for chlorination vs. 2 hours conventionally) .
- Biological Assays : Prioritize ERα ligand-binding assays (LiSA) and transcriptional activation (ERE reporter) to quantify potency (EC₅₀) and efficacy (Emax) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
